

Synthesis and characterization of Monocyclohexyl phthalate

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Compound of Interest

Compound Name: Monocyclohexyl phthalate

CAS No.: 7517-36-4

Cat. No.: B057235

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Title: Technical Guide: Synthesis, Purification, and Characterization of **Monocyclohexyl Phthalate** (MCHP)

Abstract This technical guide details the laboratory-scale synthesis, purification, and structural characterization of **Monocyclohexyl phthalate** (MCHP; CAS 7517-36-4). As the primary hydrolytic metabolite of the plasticizer Dicyclohexyl phthalate (DCHP), MCHP is a critical standard for toxicological assays, particularly those investigating PPAR activation and testicular toxicity. This protocol utilizes a nucleophilic acyl substitution of phthalic anhydride with cyclohexanol, optimized for monoester selectivity, followed by a biphasic acid-base extraction workup to ensure high purity (>98%).

Introduction & Chemical Context

Monocyclohexyl phthalate (MCHP) is a monoester formed by the condensation of one equivalent of cyclohexanol with phthalic acid.^[1] In biological systems, it represents the bioactive metabolite of Dicyclohexyl phthalate (DCHP). Unlike the lipophilic diester, MCHP possesses a free carboxylic acid group, significantly altering its solubility, protein binding (e.g., to Human Serum Albumin), and toxicokinetics.

Key Applications:

- Toxicology: Investigation of Sertoli cell injury and testicular atrophy mechanisms.
- Analytical Chemistry: Reference standard for biomonitoring DCHP exposure in urine/serum.
- Metabolic Studies: Substrate for Phase II conjugation (glucuronidation) studies.

Chemical Theory & Retrosynthesis

The synthesis relies on the ring-opening of phthalic anhydride by a nucleophile (cyclohexanol). This reaction is advantageous over partial hydrolysis of the diester because it stops reliably at the monoester stage under controlled stoichiometric and thermal conditions, avoiding the statistical mixture of di-acid, mono-ester, and di-ester often seen in hydrolysis.

Reaction Scheme:

[2]

Mechanism:

- Nucleophilic Attack: The oxygen of the cyclohexanol hydroxyl group attacks one of the carbonyl carbons of the anhydride.
- Ring Opening: The anhydride ring opens, generating the ester bond and releasing the free carboxylic acid group.
- Selectivity Control: Without an acid catalyst and water removal (Dean-Stark), the reaction does not proceed to the diester (DCHP), as the formation of the second ester bond is energetically unfavorable and slow under these specific conditions.

Experimental Protocol

Materials

- Phthalic Anhydride: >99% purity, ground to fine powder.
- Cyclohexanol: Anhydrous.

- Solvents: Diethyl ether (Et₂O), Dichloromethane (DCM), Sodium Carbonate (Na₂CO₃), Hydrochloric Acid (HCl, 6M), Magnesium Sulfate (MgSO₄).

Synthesis Workflow (Method A: Thermal Ring Opening)

Step 1: Stoichiometric Reaction

- In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Phthalic Anhydride (14.8 g, 0.10 mol) and Cyclohexanol (10.0 g, 0.10 mol).
- Heat the mixture in an oil bath to 130–140°C with stirring. The solid anhydride will dissolve as the reaction proceeds.
- Maintain heating for 60–90 minutes. Monitor reaction progress via TLC (Silica; 50:50 Hexane:EtOAc). The anhydride spot will disappear, and a lower R_f spot (acidic monoester) will appear.
 - Note: Avoid temperatures >160°C to prevent thermal disproportionation or diester formation.

Step 2: Workup & Purification (Acid-Base Extraction) This step critically separates the target MCHP from unreacted cyclohexanol (neutral) and trace diester (neutral).

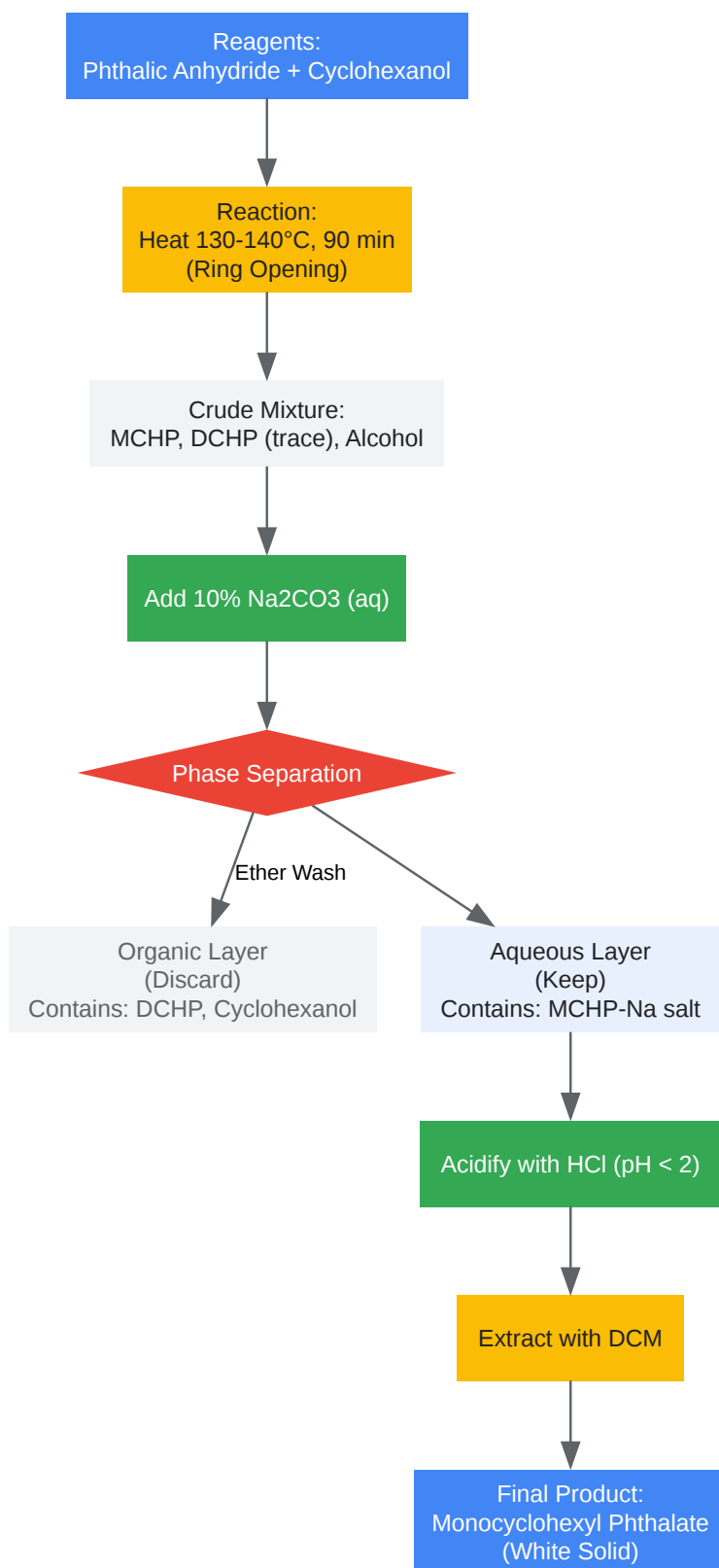
- Cool the reaction mixture to room temperature. It may solidify as a glass/viscous oil.
- Dissolve the crude product in 50 mL of 10% aqueous Na₂CO₃.
 - Chemistry: MCHP (R-COOH) converts to its water-soluble sodium salt (R-COO⁻ Na⁺). Unreacted cyclohexanol and any DCHP (diester) remain organic/neutral.
- Wash the aqueous solution with Diethyl Ether (2 x 30 mL).
 - Action: Discard the ether layer (contains neutral impurities). Keep the aqueous layer.
- Acidify the aqueous layer carefully with 6M HCl to pH ~1-2 while stirring on an ice bath.
 - Observation: MCHP will precipitate as a white solid or thick oil.

- Extract the acidified mixture with Dichloromethane (DCM) (3 x 40 mL).
 - Note: Phthalic acid (potential byproduct) is less soluble in DCM than MCHP. If a large amount of white precipitate remains insoluble in DCM, filter it off (likely phthalic acid).
- Dry the combined DCM extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

Step 3: Crystallization

- Recrystallize the resulting solid from a mixture of Ether/Hexane or Aqueous Ethanol.
- Dry in a vacuum desiccator over P₂O₅.

Visualization: Synthesis & Purification Logic



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Figure 1: Flowchart illustrating the selective synthesis and acid-base purification strategy for MCHP.

Characterization Data

Upon isolation, the compound must be validated against the following physicochemical standards.

Physical Properties

Property	Value	Notes
Appearance	White crystalline solid	May appear as viscous oil if wet
Molecular Formula	C ₁₄ H ₁₆ O ₄	
Molecular Weight	248.28 g/mol	
Melting Point	89 – 91 °C	Reference standard range [1]
Solubility	Soluble in DCM, EtOH, DMSO; Sparingly soluble in water	

Spectroscopic Data

Proton NMR (

¹H NMR, 300 MHz, CDCl₃

)

- 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH). Disappears with D₂O shake.
- 7.90–7.95 (m, 1H): Aromatic proton (ortho to acid).
- 7.65–7.75 (m, 1H): Aromatic proton (ortho to ester).
- 7.50–7.60 (m, 2H): Aromatic protons (meta).

- Note: The aromatic region often appears as two multiplets centered at 7.9 and 7.5 ppm due to the asymmetry of the monoester.
- 5.00–5.10 (m, 1H): Cyclohexyl methine proton (-CH-O-). Deshielded by ester oxygen.
- 1.20–2.00 (m, 10H): Cyclohexyl methylene protons (ring -CH-).

Infrared Spectroscopy (FT-IR)

- 2500–3300 cm⁻¹
: Broad O-H stretch (Carboxylic acid dimer).
- 1725 cm⁻¹
: C=O stretch (Ester).
- 1690–1700 cm⁻¹
: C=O stretch (Conjugated Carboxylic Acid).
- 1280 cm⁻¹
: C-O stretch (Ester).
- 740 cm⁻¹
: Aromatic ortho-substitution (oop bending).

Mass Spectrometry (ESI-MS)

- [M-H]⁻: 247.1 m/z (Negative ion mode).
- [M+H]⁺: 249.1 m/z (Positive ion mode).

Toxicological Relevance

MCHP is the proximate toxicant in DCHP-induced injury. Unlike DCHP, MCHP is amphiphilic, allowing it to cross the blood-testis barrier.

- Mechanism: MCHP disrupts vimentin filaments in Sertoli cells, leading to germ cell apoptosis.
- HSA Binding: Studies show MCHP binds spontaneously to Human Serum Albumin (Site I), though with lower affinity than the parent diester, affecting its systemic transport [2].

References

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Sources

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